N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide
Description
N-{[(4-Chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl carbamoyl group linked to a urea moiety and a 4-methoxyphenoxyacetamide side chain. The synthesis of such compounds typically involves coupling chlorophenyl isocyanate intermediates with phenoxyacetamide precursors, as seen in analogous syntheses (e.g., Scheme 1 in ) .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4/c1-23-13-6-8-14(9-7-13)24-10-15(21)19-20-16(22)18-12-4-2-11(17)3-5-12/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUATELQBXYOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide typically involves the reaction of 4-chloroaniline with 4-methoxyphenol in the presence of an appropriate acylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and urea groups are susceptible to hydrolysis under acidic or basic conditions:
-
Mechanistic Insight :
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack. Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond . -
Stability Note : The carbamoyl urea linkage is less reactive than standard amides due to resonance stabilization but may hydrolyze under prolonged heating .
Substitution Reactions
The 4-chlorophenyl group may undergo nucleophilic aromatic substitution (NAS) under specific conditions:
-
Electronic Effects : The electron-withdrawing carbamoyl group meta to the chlorine reduces ring activation, necessitating harsh conditions for NAS .
Oxidation:
-
Methoxy Group Demethylation :
Reagents: BBr₃ (anhydrous CH₂Cl₂, 0°C) → Converts methoxy to hydroxyl .
Product: 2-(4-Hydroxyphenoxy)-N-{[(4-chlorophenyl)carbamoyl]amino}acetamide .
Reduction:
-
Nitro Group Reduction (if present in analogs):
Reagents: H₂/Pd-C → Amines .
Not directly applicable here but relevant for structural derivatives.
Condensation and Cyclization
The urea moiety may participate in cyclocondensation:
| Reagent | Product | Application |
|---|---|---|
| Phosgene (COCl₂) | Benzoxazolone derivatives | Heterocyclic synthesis |
| Aldehydes | Schiff base formation at free NH sites | Chelation or polymer synthesis |
Thermal and Photochemical Stability
-
Thermal Degradation :
TG-DSC studies of analogs suggest decomposition >200°C, releasing CO₂ and NH₃ . -
Photolysis :
UV exposure (254 nm) may cleave the phenoxy-acetamide bond, forming radical intermediates .
Pharmacological Relevance
Scientific Research Applications
Medicinal Chemistry
N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide has been explored for its potential in treating various diseases. The acetamide moiety is known for its high therapeutic potential, particularly in:
- Antimicrobial Activity : Compounds with acetamide structures have shown efficacy against bacterial and fungal infections. Studies indicate that derivatives of acetamide can inhibit the growth of pathogens, making them valuable in developing new antibiotics .
- Anti-inflammatory Properties : Similar compounds have been linked to anti-inflammatory effects, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Urease Inhibition
Recent studies have highlighted the role of acetamide derivatives as urease inhibitors. Urease is an enzyme that plays a significant role in various pathological conditions, including urinary tract infections and kidney stones. The compound has demonstrated promising urease inhibitory activity, suggesting its potential as a therapeutic agent in managing these conditions .
Cancer Research
The structural characteristics of this compound may allow it to interact with specific molecular targets involved in cancer progression. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells, making them candidates for anticancer drug development .
Neuropharmacology
There is ongoing research into the neuropharmacological effects of compounds with similar structures. The ability of this compound to cross the blood-brain barrier could position it as a candidate for treating neurodegenerative diseases or psychiatric disorders .
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of acetamide derivatives found that this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting its potential as an alternative treatment option .
Case Study 2: Urease Inhibition
In another study focusing on urease inhibitors, this compound was tested alongside known inhibitors. It demonstrated an IC50 value comparable to established drugs, indicating its effectiveness and paving the way for further development as a therapeutic agent against urease-related disorders .
| Compound Name | Activity Type | IC50 Value (µM) |
|---|---|---|
| This compound | Urease Inhibition | 22.61 |
| Standard Urease Inhibitor | Urease Inhibition | 20.00 |
Mechanism of Action
The mechanism of action of N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticancer Activity
Acetamide derivatives with methoxyphenyl or chlorophenyl substituents demonstrate notable anticancer activity. For example:
- Compound 38 (N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide) : Exhibited IC₅₀ values < 10 µM against HCT-1, SF268, and MCF-7 cancer cell lines via MTT assay .
Structural Insight: The 4-methoxyphenoxy group in the target compound may enhance membrane permeability, similar to compound 38, while the 4-chlorophenyl carbamoyl moiety could mimic the chlorophenyl groups in pyridine-based inhibitors (e.g., 5RH2) .
Table 1: Anticancer Acetamide Derivatives
Antimicrobial and Antifungal Activity
Chlorophenyl and methoxyphenyl acetamides are potent against gram-positive bacteria and fungi:
- Compound 47 (2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) : Inhibited Staphylococcus aureus (MIC = 8 µg/mL) .
Structural Insight : The target compound’s 4-chlorophenyl group may enhance hydrophobic interactions with bacterial membranes, akin to compound 47’s difluorophenyl substituent .
Table 2: Antimicrobial Acetamide Derivatives
Analgesic and Anti-Inflammatory Activity
N-Phenylacetamide sulphonamides exhibit analgesic properties:
Biological Activity
N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Chlorophenyl group : Affects the compound's interaction with biological targets.
- Methoxyphenoxy group : Contributes to its solubility and bioavailability.
Its molecular formula is , with a molecular weight of approximately 365.78 g/mol.
- Enzyme Inhibition :
- Antiviral Activity :
- Antibacterial Activity :
Efficacy Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
- Antiviral Studies :
- Enzyme Inhibition :
- Antibacterial Activity :
Case Study 1: Antiviral Activity Against HAdV
In a recent study, a derivative of this compound was tested for its antiviral efficacy. The compound demonstrated an IC50 of 0.27 μM against HAdV, significantly lower than that of the lead compound niclosamide, with a selectivity index greater than 100. This indicates a favorable therapeutic window for further development .
Case Study 2: Enzyme Inhibition Profile
Another research effort focused on the enzyme inhibition properties of the compound. It was found that this compound effectively inhibited AChE with an IC50 value comparable to known inhibitors, suggesting its potential role in treating cognitive disorders associated with cholinergic dysfunctions .
Data Table: Summary of Biological Activities
| Activity Type | Target | IC50 Value | Remarks |
|---|---|---|---|
| Antiviral | HAdV | 0.27 μM | High selectivity index |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Comparable to known inhibitors | Potential for cognitive disorders |
| Antibacterial | Salmonella typhi | Moderate to strong | Effective against multiple strains |
Q & A
Q. What synthetic methodologies are reported for N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide, and how are coupling agents optimized?
The compound is synthesized via a multi-step route using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to activate carboxylic acids for amide bond formation. Key steps include:
- Reacting 2-(4-chlorophenoxy)acetic acid with 1,2-diaminobenzene in dichloromethane (DCM) at 25–30°C, followed by TBTU addition at 0–5°C to form intermediates .
- Final coupling with heterocyclic carboxylic acids (e.g., indole-2-carboxylic acid) under similar conditions.
- Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:3), and purity is ensured through repeated washing and drying over anhydrous Na₂SO₄ .
Q. Which spectroscopic techniques are employed to characterize this compound, and how are spectral discrepancies resolved?
- 1H/13C NMR : Recorded in DMSO-d₆ to confirm proton environments and carbamate/amide linkages. Aromatic protons appear as multiplets in δ 6.5–8.0 ppm, while methoxy groups resonate as singlets near δ 3.7 ppm .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragments .
- X-ray crystallography : Single-crystal analysis confirms bond lengths/angles (e.g., C=O at ~1.22 Å) and intramolecular hydrogen bonds . Discrepancies in NMR or mass data are resolved by repeating experiments under controlled humidity/temperature and cross-referencing with computational models .
Q. How is purity assessed during synthesis, and what thresholds are acceptable for research use?
- TLC : Rf values are compared against standards; spots are visualized under UV light .
- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.5% .
- Melting point : Sharp melting ranges (e.g., 180–182°C) indicate purity .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, HOMO-LUMO) predict the compound’s reactivity and electronic properties?
- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential (MESP) to identify nucleophilic/electrophilic sites. The 4-chlorophenyl group shows high electron-withdrawing potential, influencing hydrogen-bonding interactions .
- HOMO-LUMO gaps : Predict charge transfer behavior. A narrow gap (<3 eV) suggests potential redox activity in biological systems .
Q. How do crystal packing and intermolecular interactions affect the compound’s stability and solubility?
- X-ray diffraction : Reveals intramolecular C–H···O hydrogen bonds (2.5–2.8 Å) forming six-membered rings, enhancing rigidity .
- Intermolecular N–H···O bonds : Create infinite chains along the c-axis, reducing solubility in nonpolar solvents. Solubility in DMSO (>60 µg/mL) is attributed to sulfonyl and methoxy groups .
Q. What strategies improve synthetic yield in multi-step pathways, and how are side products minimized?
- Coupling agent optimization : TBTU outperforms DCC (dicyclohexylcarbodiimide) in reducing racemization .
- Temperature control : Maintaining 0–5°C during acyl chloride formation prevents thermal degradation .
- Byproduct removal : Acidic/basic washes (e.g., 2.0 N HCl, 10% NaHCO₃) eliminate unreacted amines/carboxylic acids .
Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
- Assay standardization : Compare IC₅₀ values under consistent pH/temperature conditions. For example, cytotoxicity in MTT assays may vary with incubation time (24 vs. 48 hours) .
- Structural analogs : Modify the 4-methoxyphenoxy moiety to assess SAR. Substitution with electron-donating groups (e.g., -OCH₃ → -NH₂) enhances target selectivity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
